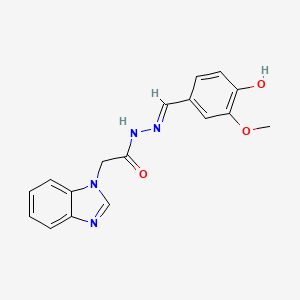![molecular formula C23H31N5O B6003834 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6003834.png)
4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling.
Mécanisme D'action
TAK-659 acts by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. BTK is an essential component of the B-cell receptor signaling pathway, and its activation leads to the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, TAK-659 blocks the activation of these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of downstream targets of BTK, including PLCγ2 and AKT, which are involved in cell survival and proliferation. TAK-659 also induces apoptosis (programmed cell death) in cancer cells, and enhances the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in some cancer types.
Orientations Futures
There are several future directions for research on TAK-659. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore its potential in other cancer types, such as solid tumors. Additionally, further research is needed to better understand the mechanism of action of TAK-659 and to identify potential biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-tert-butylbenzoyl chloride with piperazine to form 4-(4-tert-butylbenzoyl)-1-piperazine. This intermediate is then reacted with 6-chloro-2-fluoropyrimidine in the presence of a base to form TAK-659. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including B-cell lymphomas and leukemias. TAK-659 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-23(2,3)19-8-6-18(7-9-19)22(29)28-14-12-27(13-15-28)21-16-20(24-17-25-21)26-10-4-5-11-26/h6-9,16-17H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOPVJRQTWOVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6003775.png)

![ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6003790.png)
![N-[(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6003798.png)

![4-chloro-N,N-dimethyl-5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003811.png)
![2-bromo-4-chloro-3,5-dimethyl-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6003824.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B6003839.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6003848.png)
![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![methyl [2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6003852.png)